5-Phenylthiadiazole-4-sulfonyl chloride
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Overview
Description
5-Phenylthiadiazole-4-sulfonyl chloride is a versatile chemical compound belonging to the class of sulfonyl chlorides. It has garnered significant interest due to its applications in various fields such as medical research, environmental research, and industrial research. This compound is characterized by the presence of a phenyl group attached to a thiadiazole ring, which is further substituted with a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiadiazole-4-sulfonyl chloride typically involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. This intermediate is obtained from available reagents under the action of Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of readily available starting materials and reagents, followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylthiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidative Chlorination: Lawesson’s reagent is used for the oxidative chlorination step in the synthesis.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Thiol Derivatives: Formed through cyclization and subsequent reactions.
Scientific Research Applications
5-Phenylthiadiazole-4-sulfonyl chloride has been utilized in various scientific research applications, including:
Medical Research: It has shown potential as an antitumor agent, with studies indicating its efficacy against certain cancer cell lines.
Environmental Research: The compound has been investigated for its potential use in environmental remediation processes.
Industrial Research: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 5-Phenylthiadiazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activity, including its potential as an antitumor agent .
Comparison with Similar Compounds
5-Phenyl-1,3-thiazole-4-sulfonyl chloride: Shares structural similarities but differs in the heterocyclic ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with different substituents.
Uniqueness: 5-Phenylthiadiazole-4-sulfonyl chloride is unique due to its specific combination of a phenyl group, thiadiazole ring, and sulfonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Biological Activity
5-Phenylthiadiazole-4-sulfonyl chloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, anticancer, and anti-inflammatory research. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and significant research findings.
Overview of Biological Activities
The compound exhibits a range of biological activities which can be categorized as follows:
- Antibacterial Activity : Several studies have highlighted the antibacterial properties of derivatives containing the thiadiazole sulfonyl moiety. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Research indicates that 5-phenylthiadiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound has also been investigated for its potential to reduce inflammation in different biological models.
Antibacterial Activity
The antibacterial efficacy of this compound and its derivatives has been demonstrated through various assays. For instance, compounds derived from this structure have been tested against common bacterial strains such as E. coli, Staphylococcus aureus, and Klebsiella pneumoniae.
Data Table: Antibacterial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|---|
5a | E. coli | 7.81 μg/mL | 31 ± 0.12 |
5b | S. aureus | 15.62 μg/mL | 28 ± 0.10 |
5c | K. pneumoniae | 3.91 μg/mL | 30 ± 0.15 |
These results indicate significant antibacterial activity, particularly against E. coli, where the compound exhibited a potent effect comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
In vitro studies have assessed the anticancer properties of the compound using various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The results suggest that these derivatives can effectively inhibit cell proliferation and induce apoptosis.
Case Study: Antiproliferative Effects
A study evaluated the effects of several thiadiazole derivatives on MCF-7 cells using the CellTiter-Glo Luminescent assay:
- IC50 Values : The half-maximal inhibitory concentration (IC50) for compound derivatives ranged from 10 µM to 50 µM, indicating varying levels of potency.
- Cell Cycle Analysis : Flow cytometry revealed that treated cells showed an increased proportion in the G0/G1 phase, suggesting cell cycle arrest, while a decrease in G2/M phase cells was observed after prolonged exposure .
Anti-inflammatory Activity
Research has also focused on the anti-inflammatory potential of 5-phenylthiadiazole derivatives. In animal models, these compounds have demonstrated the ability to reduce inflammatory markers and alleviate symptoms associated with inflammatory diseases.
The anti-inflammatory effects are believed to be mediated through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Properties
IUPAC Name |
5-phenylthiadiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVQNRFMBWTADJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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